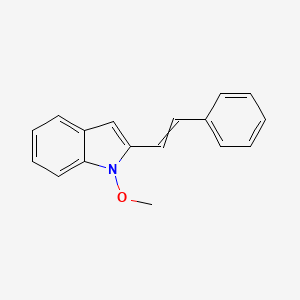

1-Methoxy-2-(2-phenylethenyl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

919119-87-2 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

1-methoxy-2-(2-phenylethenyl)indole |

InChI |

InChI=1S/C17H15NO/c1-19-18-16(12-11-14-7-3-2-4-8-14)13-15-9-5-6-10-17(15)18/h2-13H,1H3 |

InChI Key |

OMAVTBJBWJEJDI-UHFFFAOYSA-N |

Canonical SMILES |

CON1C2=CC=CC=C2C=C1C=CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxy 2 2 Phenylethenyl 1h Indole and Analogous Indole Frameworks

Strategies for the Formation of the Indole (B1671886) Core

The construction of the indole ring system is a central theme in organic synthesis, with a rich history of named reactions and modern catalytic innovations. These methods can be broadly categorized into conventional annulations, which often rely on stoichiometric reagents and harsh conditions, and modern metal-catalyzed approaches that offer milder conditions and greater functional group tolerance.

Conventional Annulation Reactions for Indole Construction

Classic indole syntheses, developed over a century ago, remain relevant for their simplicity and access to specific substitution patterns. While not always directly amenable to sensitive substrates, they form the foundation of indole chemistry.

Fischer Indole Synthesis: Discovered in 1883, this is arguably the most widely used method for indole synthesis. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylamine and an aldehyde or ketone. bhu.ac.in The reaction proceeds through a proquest.comproquest.com-sigmatropic rearrangement followed by ammonia (B1221849) elimination to form the aromatic indole ring. bhu.ac.in The choice of ketone precursor directly determines the substitution pattern at the C2 and C3 positions.

Madelung Synthesis: This method involves the base-catalyzed cyclization of an N-acyl-o-toluidine at high temperatures. bhu.ac.in Traditional conditions are harsh, often requiring sodium amide or potassium t-butoxide at 250-300°C, which limits its application to simple, robust molecules. bhu.ac.in Modern variations utilize organolithium bases at milder temperatures, expanding its scope. bhu.ac.in

Reissert Synthesis: This strategy begins with the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base. The resulting pyruvate (B1213749) derivative is then reductively cyclized, typically with zinc in acetic acid, to afford indole-2-carboxylic acid, which can be further modified. bhu.ac.in

Nitrosoarene-Alkyne Annulation: A more modern, non-catalytic approach involves the cycloaddition of nitrosoarenes with alkynes. This method can produce N-hydroxyindoles, which are direct precursors to N-alkoxyindoles. unito.it For instance, reacting nitrosoarenes with conjugated alkynones regioselectively yields N-hydroxy-3-aroylindoles. unito.it These intermediates can then be alkylated, such as with dimethyl sulfate, to provide the corresponding N-methoxyindole derivative. unito.it

Metal-Catalyzed Cyclization Approaches

The advent of transition-metal catalysis has revolutionized indole synthesis, enabling the construction of complex indole frameworks under mild conditions with high efficiency and selectivity.

Palladium catalysis is a powerful tool for indole synthesis, particularly through the reductive cyclization of nitroarenes. The reaction of 2-nitrostyrene derivatives using carbon monoxide (CO) as a terminal reductant is a well-established route to 2-substituted indoles. proquest.comnih.gov The process is atom-efficient, with carbon dioxide as the primary byproduct. researchgate.net

This methodology has been extensively developed to create a variety of functionalized indoles. nih.gov The versatility of the approach allows for the synthesis of complex structures, including a one-pot, two-step sequence involving a Barluenga cross-coupling followed by the palladium-catalyzed reductive cyclization to yield 2,3-disubstituted indoles. proquest.comwvu.edu

To circumvent the use of pressurized, toxic carbon monoxide gas, researchers have developed methods using CO surrogates. Phenyl formate (B1220265) has proven to be a particularly effective substitute, enabling the reductive cyclization of β-nitrostyrenes to be carried out in a simple glass pressure tube using a PdCl2(CH3CN)2/phenanthroline catalyst system. researchgate.netunimi.it Good yields are achieved, especially when the nitrostyrene (B7858105) bears an aryl substituent in the alpha position. unimi.it

| Starting Material Type | Catalyst System | Reductant/CO Source | Product Type | Reference |

|---|---|---|---|---|

| β-acyl-β-alkyl substituted 2-nitrostyrenes | Palladium-based | Carbon Monoxide (CO) | 2-Substituted 3-acylindoles | proquest.com |

| 1,4-dialkenyl-2,3-dinitrobenzenes | Pd(OAc)2/PPh3 or similar | Carbon Monoxide (CO) | 1H,8H-Pyrrolo[3,2-g]indoles | nih.gov |

| β-nitrostyrenes | PdCl2(CH3CN)2 + phenanthroline | Phenyl Formate | Substituted Indoles | unimi.it |

| 2-nitroarylhalides + p-tosylhydrazones | Bis(triphenylphosphine)palladium dichloride | Carbon Monoxide (CO) | 2,3-disubstituted indoles | researchgate.net |

Copper catalysts offer an alternative, often more economical, pathway for indole synthesis. Copper-catalyzed dehydrogenation reactions using molecular oxygen (O2) as a clean oxidant have been developed for synthesizing indoles from appropriate precursors. organic-chemistry.org Additionally, copper has been employed in the annulation of nitrosoarenes with aromatic alkynes, complementing palladium- and gold-catalyzed versions of this reaction to produce indole scaffolds. unito.it

Ruthenium is an attractive metal for C-H activation and annulation reactions due to its high reactivity and lower cost compared to palladium or rhodium. acs.orgmdpi.com Ruthenium-catalyzed dehydrogenative annulation of anilines with alkynes represents a powerful and atom-economical method for constructing indoles. acs.orgresearchgate.net This approach forges the indole ring by creating C-C and C-N bonds directly from C-H and N-H bonds, releasing hydrogen gas as the only byproduct. acs.org

These reactions often employ a directing group on the aniline (B41778) to control the regioselectivity of the C-H activation. For example, a pyrimidyl group has been used effectively in the [3+2] annulation of aniline derivatives with internal alkynes to produce highly functionalized indoles. researchgate.net

| Reactants | Catalyst System | Key Features | Product | Reference |

|---|---|---|---|---|

| Aniline derivatives + Alkynes | [RuCl2(p-cymene)]2 / NaOAc | Electrochemical, uses electric current to recycle catalyst, H2 evolution | Substituted Indoles | acs.org |

| N-nitrosoanilines + Alkynes | Ruthenium(II) complex | Redox-neutral [3+2] cycloaddition in water, excellent regioselectivity | Indole derivatives | mdpi.com |

| Anilines with directing group + Internal alkynes | Ruthenium catalyst | Modular synthesis via [3+2] annulation | Functionalized Indoles | researchgate.net |

Electrochemical Approaches for Indole Ring Construction

Electrosynthesis has emerged as a green and sustainable strategy in organic chemistry, often avoiding the need for chemical oxidants or reductants. researchgate.net Several electrochemical methods for constructing the indole core have been developed.

One prominent strategy is the ruthenium-catalyzed electrochemical dehydrogenative annulation of anilines and alkynes. acs.org In this system, an electric current replaces the need for a chemical oxidant to regenerate the active Ru(II) catalyst, promoting the evolution of H2. acs.orgacs.org The reaction is operationally simple, often conducted in an undivided cell in aqueous solutions, and is insensitive to air. acs.org

Other electrochemical approaches include the annulation of N-arylenamines and the intramolecular C-H amination of 2-vinyl anilines. organic-chemistry.orgresearchgate.net The latter method allows for a switchable synthesis of either indoles or indolines by mediating the reaction with iodine. organic-chemistry.org The use of organic redox catalysts in an electrocatalytic system also enables the dehydrogenative cyclization of 2-vinylanilides to form 3-substituted and 2,3-disubstituted indoles without any external chemical oxidants. organic-chemistry.org

Electrosynthesis from Non-Indole Precursors

Electrochemical methods provide a powerful tool for the construction of indole rings from acyclic or non-indole cyclic precursors. These reactions often proceed under mild conditions and without the need for chemical oxidants or reductants. One such approach involves the electrochemical annulation of anilines with 1,3-dicarbonyl compounds. This method takes advantage of the electrochemical generation of radical intermediates that undergo cross-coupling and subsequent cyclization to form multisubstituted indoles.

Another strategy is the electrochemical reduction of o-nitrostyrenes, which can be considered a variation of the Batcho-Leimgruber indole synthesis. This process typically involves the reduction of the nitro group to a nitroso or hydroxylamine (B1172632) intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the indole ring.

Intramolecular Electrochemical Cyclization Reactions

Intramolecular electrochemical cyclization offers a direct route to the indole nucleus from appropriately substituted aniline derivatives. A prominent example is the electrochemical annulation of 2-alkynylanilines. nih.gov In this process, an applied potential can initiate the cyclization of the aniline derivative onto the tethered alkyne, leading to the formation of the indole ring. nih.gov This method is advantageous for its sustainability and compatibility with a range of functional groups. nih.gov

Similarly, the electrochemical treatment of 2-vinylanilines can induce a dehydrogenative annulation to yield substituted indoles. nih.gov An iodine-mediated electrochemical method has been developed where the in-situ generated molecular iodine facilitates the cyclization of the 2-vinylaniline (B1311222) onto the double bond, followed by elimination to afford the indole product. nih.gov These electrochemical strategies highlight the versatility of electrosynthesis in constructing the core indole scaffold from readily available starting materials. nih.govnih.gov

Regioselective Installation of the Methoxy (B1213986) Group at N1

The introduction of a methoxy group at the N1 position of the indole ring is a crucial step in the synthesis of the target compound. This transformation requires a regioselective N-functionalization strategy that avoids competing C-alkylation, particularly at the electron-rich C3 position.

N-Alkylation/Arylation Strategies for Substituted Indoles

The alkylation of the indole nitrogen is a common transformation in indole chemistry. Classical methods often involve the deprotonation of the N-H bond with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. st-andrews.ac.uk While effective, these conditions can be harsh and may not be compatible with sensitive functional groups. st-andrews.ac.uk

More recent developments have focused on milder and more selective methods. For instance, the use of dimethyl carbonate (DMC) as a "green" methylating agent has been reported for the N-methylation of indoles. nih.gov Transition metal catalysis, including copper-catalyzed reductive cross-coupling and iron-catalyzed N-alkylation with alcohols, has also emerged as a powerful tool for the formation of N-alkylated indoles. nih.gov

A particularly relevant method for the synthesis of N-alkoxyindoles involves a one-pot, four-step reaction sequence starting from conjugate nitro ketoesters. nih.gov This process includes a nitro reduction, intramolecular condensation to form a 1-hydroxyindole (B3061041) intermediate, and subsequent in-situ O-alkylation with an alkyl halide to yield the desired 1-alkoxyindole. nih.gov This approach provides a direct route to N-methoxyindoles, which are key precursors for the target compound. nih.gov

| Entry | Substrate (Conjugate Ketoester) | Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate | Methyl Iodide | DBU | DME | 78 |

| 2 | Ethyl 2-(4-chloro-2-nitrobenzylidene)-3-oxobutanoate | Ethyl Iodide | DBU | DME | 75 |

| 3 | Methyl 2-(5-methoxy-2-nitrobenzylidene)-3-oxobutanoate | Methyl Iodide | DBU | DME | 82 |

Selective Introduction of the (2-Phenylethenyl) Group at C2

The final key transformation is the installation of the (2-phenylethenyl), or styryl, group at the C2 position of the 1-methoxyindole (B1630564) core. This can be achieved through direct C-H functionalization or via cross-coupling reactions.

C-H Functionalization at the C2 Position of Indoles (e.g., electrochemical methods)

Direct C-H functionalization has become a highly attractive strategy in organic synthesis due to its atom economy. For indoles, C-H functionalization typically occurs at the C3 position. However, with a substituent at the N1 position, such as a methoxy group, and often with the use of a directing group, the selectivity can be shifted to the C2 position.

Transition metal catalysis, particularly with rhodium, has been successfully employed for the C2-alkenylation of indoles. While specific examples on N-methoxyindoles are not abundant, the principles of directed C-H activation suggest that a suitably designed N-directing group on the 1-methoxyindole could facilitate a rhodium-catalyzed coupling with styrene (B11656).

Electrochemical methods can also be applied to C-H functionalization. While less common for direct C2-alkenylation with styrenes, electrochemical oxidation can generate reactive intermediates that may undergo subsequent coupling reactions.

Coupling Reactions Involving Styrene or Related Alkenyl Moieties

Cross-coupling reactions represent a robust and widely used method for forming carbon-carbon bonds. The Heck reaction, which couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base, is a prime candidate for the synthesis of 1-methoxy-2-(2-phenylethenyl)-1H-indole.

A plausible synthetic route would involve the initial synthesis of a 1-methoxy-2-haloindole (e.g., 2-bromo or 2-iodoindole). This intermediate could then be subjected to a Heck coupling with styrene to introduce the (2-phenylethenyl) group at the C2 position. The success of the Heck reaction is often dependent on the choice of catalyst, ligands, base, and solvent.

| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Iodobenzene | Pd(OAc)₂ | K₂CO₃ | DMF | 95 |

| 2 | Bromobenzene | Pd(OAc)₂ | K₂CO₃ | DMF | 85 |

| 3 | 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | DMF | 92 |

The conditions outlined in Table 2 for the coupling of various aryl halides with styrene demonstrate the general applicability of the Heck reaction. By analogy, a 1-methoxy-2-haloindole would be expected to undergo a similar transformation to yield the target compound.

Annulation Reactions with Alkynes and Alkenes

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, represent a powerful and atom-economical approach to constructing the indole nucleus. The use of alkynes and alkenes as reaction partners with substituted anilines or other precursors allows for the direct incorporation of diverse functionalities.

Transition-metal catalysis is central to many modern annulation strategies for indole synthesis. rsc.org Nickel-catalyzed annulation of anilines with internal alkynes provides a step-economical route to decorated indoles through a C–H/N–H activation strategy, obviating the need for metallic oxidants. rsc.org While direct examples for this compound are specific, the principles extend to N-alkoxy aniline derivatives. The Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-iodo- or other haloaniline with a disubstituted alkyne, is a foundational method that can be adapted for such targets. youtube.com The reaction of an N-methoxy-ortho-haloaniline with 1-phenyl-2-alkyne derivatives would be a plausible, albeit specialized, application of this methodology.

Recent advancements have focused on expanding the scope and overcoming challenges such as regioselectivity. For instance, palladium-catalyzed reactions of 2-alkynylanilines are well-established for creating C3-functionalized indoles. rsc.org An electrochemical approach has been developed for the sulfonylation-triggered cyclization of indole-tethered terminal alkynes, resulting in exocyclic alkenyl tetrahydrocarbazoles with high stereoselectivity. acs.org Such strategies, focusing on intramolecular annulation, offer precise control over the resulting geometry of the exocyclic double bond, a key feature of the target molecule.

The table below summarizes representative transition-metal-catalyzed annulation reactions applicable to the synthesis of substituted indoles from alkyne precursors.

| Catalyst System | Reactants | Product Type | Key Features |

| Nickel(II) with Directing Group | Anilines + Internal Alkynes | Substituted Indoles | Step-economical, oxidant-free C–H/N–H activation. rsc.org |

| Palladium(II) | o-Alkynylanilines + Terminal Alkynes | 3-Alkynyl Indoles | Versatile for C3-functionalization. rsc.org |

| Palladium(0) (Larock) | o-Haloanilines + Disubstituted Alkynes | 2,3-Disubstituted Indoles | Classic, robust method for indole core formation. youtube.com |

| Electrochemical (Metal-Free) | Indole-Tethered Terminal Alkynes | Exocyclic Alkenyl Tetrahydrocarbazoles | High E-stereoselectivity, broad substrate scope. acs.org |

Integrated and Sequential Synthetic Protocols

To enhance synthetic efficiency and molecular complexity, researchers often integrate multiple reaction steps into a single operational sequence. These protocols, particularly cascade reactions, minimize waste and purification efforts by forming several chemical bonds in one pot.

Cascade Reactions for Diversely Functionalized Indoles

Cascade reactions are sophisticated processes where the product of an initial reaction becomes the substrate for a subsequent transformation in the same pot, leading to the rapid construction of complex molecules. rsc.org These reactions are prized for their elegance and efficiency.

The synthesis of functionalized indoles has greatly benefited from the design of novel cascade sequences. For example, iridium(III)-catalyzed C-H activation has been harnessed to selectively synthesize multifunctional indoles. nih.gov Depending on the reaction conditions, this method can achieve direct double C-H bond alkynylation or a sequence of C4-alkynylation followed by conversion to a carbonyl group. nih.gov Another powerful cascade involves the reaction of nitrones with allenes, which can be influenced by substrate choice, reaction conditions, and catalyst control to produce diverse indole derivatives. nih.gov

While direct application to this compound is not explicitly detailed in broad literature, the underlying principles are highly relevant. A hypothetical cascade could involve an initial N-O bond formation to install the methoxy group, followed by a transition-metal-catalyzed cyclization/alkenylation sequence. The N-methoxy functionality itself can act as a directing group in C-H functionalization reactions, guiding the introduction of substituents at specific positions on the indole ring. nih.gov This directing group capability is a potent tool for designing sequential protocols. For instance, an N-methoxycarbamoyl group has been shown to direct a wide array of C-C and C-heteroatom bond formations. nih.gov

The table below outlines different types of cascade reactions used to generate complex indole frameworks.

| Cascade Type | Catalyst/Reagent | Precursors | Key Transformation |

| C-H Activation/Alkynylation | Iridium(III) | Indoles + Alkynes | Selective single or double alkynylation. nih.gov |

| [3+2] Cycloaddition/Rearrangement | Various Catalysts | Nitrones + Allenes | Rapid assembly of indole derivatives. nih.gov |

| Radical Cyclization | Phosphoryl/Sulfonyl Radicals | N-aryl-methacrylamides | Access to indole-fused diazepine (B8756704) derivatives. rsc.org |

| Multicomponent Annulation | Palladium(II) | 3-Diazo Oxindole + Isocyanides | Synthesis of N-fused polycyclic indoles. rsc.org |

These advanced synthetic strategies underscore the chemical ingenuity being applied to the synthesis of complex heterocyclic systems, providing a clear roadmap for the targeted synthesis of this compound and its derivatives.

Reaction Pathways and Mechanistic Studies of 1 Methoxy 2 2 Phenylethenyl 1h Indole

Photochemical Transformations

The absorption of ultraviolet or visible light by 1-Methoxy-2-(2-phenylethenyl)-1H-indole elevates the molecule to an electronically excited state, unlocking a variety of deactivation pathways. These transformations are largely dictated by the nature of the constituent indole (B1671886) and phenylethenyl (styryl) moieties and their electronic interaction.

Upon photoexcitation, the molecule rapidly evolves through a series of electronic and conformational states. The primary deactivation pathway for stilbene-like molecules is a rapid, non-radiative decay back to the ground state, often competing with fluorescence. The dynamics are heavily influenced by the solvent and the nature of substituents on the aromatic rings. For substituted stilbenes, the formation of stable intramolecular charge transfer (ICT) states can significantly affect fluorescence efficiency and open up alternative decay channels, including intersystem crossing to the triplet state. mdpi.com

The lowest excited singlet state (S₁) of this compound is expected to be predominantly of a ππ* character, localized across the conjugated system formed by the indole ring and the phenylethenyl group. In molecules with similar donor-acceptor character, such as 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), the initially excited Franck-Condon state can rapidly convert to a quinoidal form. mdpi.com The presence of the electron-donating methoxy (B1213986) group on the indole nitrogen and the phenyl group can impart significant intramolecular charge-transfer (ICT) character to the excited state, particularly in polar solvents.

Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are crucial for characterizing the nature of these excited states. chemrxiv.org For instance, in related heterocyclic systems, the S₁ state has been identified as a ππ* state localized on the ligand core, with charge-transfer contributions varying based on the electronic nature of substituents. semanticscholar.org The relative energies and contours of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), determine the character of the electronic transition. chemrxiv.org While specific assignments of spectroscopic states like ¹Lₐ and ¹Lₑ (using Platt's notation for aromatic systems) for this exact molecule are not available, the S₁ state would arise from a HOMO→LUMO transition within the π-system. The presence of heteroatoms and substituents complicates simple classification, often leading to mixed-state character.

Table 1: Key Excited State Characteristics of Related Chromophores

| Chromophore/System | Predominant S₁ State Character | Key Deactivation Pathways | Reference |

|---|---|---|---|

| Substituted Stilbenes | ππ* with Intramolecular Charge Transfer (ICT) | Torsion around C=C bond, Conical Intersection, Intersystem Crossing (ISC), Fluorescence | mdpi.com |

| Rhenium(I) Complex with Imidazo[1,5-α]pyridine Ligand | ππ* (localized on ligand) with some CT character | Picosecond Intersystem Crossing (ISC) to T₁ state | semanticscholar.org |

| 4-hydroxyisoindoline-1,3-dione | N/A (product of reaction) | Ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) | rsc.org |

| Triphenylamine | ππ* | Fluorescence, Phosphorescence | chemrxiv.org |

Conical intersections (CIs) are critical features in the photochemistry of stilbene (B7821643) and its analogs, acting as efficient funnels for ultrafast, non-radiative decay from the first excited state (S₁) to the ground state (S₀). nih.gov For the 2-(2-phenylethenyl) moiety of the target molecule, the primary photochemical event following excitation is cis-trans isomerization around the central C=C double bond.

This isomerization process is not a simple one-dimensional torsion. Ab initio computational studies on stilbene have shown that reaching the minimal energy conical intersection requires both torsion around the C=C bond and pyramidalization at one of the carbon atoms. acs.org The CI is characterized as an interaction between a charge-transfer state and a covalent state. acs.org The molecule evolves along the S₁ potential energy surface until it reaches the CI, at which point it can rapidly decay to either the cis or trans ground state configuration, explaining the observed photoisomerization. researchgate.net The landscape of CIs can be complex, with multiple intersections like hula-twist and one-bond-flip types being possible, each representing different isomerization pathways. nih.govacs.org The efficiency and outcome of the photophysical process are determined by the accessibility of these CIs. eurekalert.org

Beyond isomerization of the ethenyl linker, the indole ring system can participate in significant photoinduced rearrangements. A key reaction for related 3-styryl indoles is a dehydrogenative photocyclization, a type of Mallory-type reaction, to produce fused polycyclic systems like benzo[a]carbazoles. acs.org This reaction proceeds via a 6π-electrocyclic ring-closing followed by a hydrogen evolution cascade process. acs.org Kinetic isotope effect experiments involving N-deuterated indoles have shown that the N-H bond of the indole ring is involved in the rate-limiting step, likely through a tautomerization process that facilitates the final aromatization step. acs.org Although the target compound is N-methoxylated, analogous cyclizations involving the indole framework remain a plausible photochemical pathway.

The electronically excited indole and phenylethenyl moieties can engage in intermolecular or intramolecular cycloaddition reactions. Photoinduced [2+2] cycloadditions are well-known reactions for olefins and have been reported for indole derivatives. nih.gov In the case of this compound, several possibilities exist:

[2+2] Cycloaddition: Dimerization could occur between the ethenyl double bonds of two molecules or between the C2-C3 indole double bond of one molecule and the ethenyl bond of another. Such reactions can be reversible, with the cycloadduct reverting to the monomers upon irradiation at a different wavelength. researchgate.netresearchgate.net

[4+2] Cycloaddition (Diels-Alder type): The indole ring can act as a diene. Photoinduced formal [4+2] cycloadditions have been demonstrated for various systems, leading to the formation of highly functionalized heterocyclic and bicyclic compounds. mdpi.comrsc.org

[4+4] Cycloaddition: While less common, this higher-order cycloaddition has been observed in the photoreactions of some aromatic systems. mdpi.com

The specific pathway followed often depends on the reaction conditions, molecular conformation, and the presence of sensitizers. These reactions provide a powerful method for constructing complex molecular architectures from simpler precursors under mild conditions. mdpi.com

Photochemical excitation can lead to the homolytic cleavage of bonds or photo-induced electron transfer (PET) events, generating radical species. For indole derivatives, several radical-mediated pathways have been identified:

Photo-induced Electron Transfer (PET): Mechanistic studies on the photocyclization of certain indole derivatives have shown that the excited indole can undergo electron transfer with a base (like DIPEA) to form a radical-anion intermediate. This species can then initiate a cascade of radical reactions. nih.gov Similarly, visible-light-induced indole synthesis often proceeds through the formation of an alkene radical cation via single-electron transfer (SET) to an excited photocatalyst. rsc.org

Homolytic Bond Cleavage: The photolysis of eumelanogenic indole intermediates with UV radiation has been shown to cause homolysis of X-H bonds (e.g., N-H or O-H), generating free radicals such as hydrogen atoms, which can be detected by ESR spin-trapping techniques. nih.gov While the N-OCH₃ bond in the target compound is generally more stable, cleavage of other bonds or hydrogen abstraction from the solvent by the excited molecule are possible radical initiation steps.

Once generated, these radical intermediates can propagate through various reactions, including cyclizations onto aromatic rings to form new fused systems, a common strategy in the synthesis of indole alkaloids and other complex natural products. researchgate.netthieme.de

Influence of N-Substitution on Indole Photoreactivity

The photoreactivity of styrylindoles is characterized by their ability to undergo photocyclization reactions. While specific studies on the photoreactivity of this compound are not extensively documented, the influence of N-substitution on the photoreactivity of the indole ring can be inferred from studies on related systems. The N-methoxy group, being an electron-donating group, can influence the electron density of the indole nucleus and, consequently, its excited-state properties.

It is plausible that this compound could undergo an intramolecular photocyclization. Upon photoexcitation, the styryl moiety could cyclize onto the C3 position of the indole ring or onto the benzene (B151609) ring of the indole nucleus. The N-methoxy group may play a role in modulating the electronic properties of the indole ring in the excited state, potentially influencing the quantum yield and the reaction pathway of the photocyclization. However, without specific experimental data, this remains a topic for further investigation.

Electrochemical Reactivity

The electrochemical behavior of indoles is a well-studied area, with applications in electrosynthesis and mechanistic investigations. The presence of the electron-rich indole nucleus makes these compounds susceptible to oxidation.

Anodic Oxidation Mechanisms and Indole Radical Cation Formation

The anodic oxidation of indole derivatives typically proceeds via a one-electron transfer to form a highly reactive indole radical cation. The stability and subsequent reaction pathways of this radical cation are heavily influenced by the substituents on the indole ring. For this compound, the N-methoxy group is expected to lower the oxidation potential of the indole ring, making it more susceptible to oxidation compared to N-unsubstituted or N-alkyl indoles.

Upon formation, the indole radical cation can undergo several reactions, including deprotonation, dimerization, or reaction with nucleophiles. The distribution of the positive charge and the unpaired electron in the radical cation is crucial in determining the regioselectivity of subsequent reactions. In N-alkoxyindoles, the presence of the oxygen atom on the nitrogen can influence the electronic distribution and the stability of the radical cation intermediate.

Electrosynthetically Driven Functionalization Reactions (e.g., C-H functionalization, iodoamination)

Electrosynthesis has emerged as a powerful tool for the functionalization of indoles under mild and environmentally benign conditions. These reactions often proceed through the initially formed indole radical cation.

C-H Functionalization: Electrochemical C-H functionalization allows for the direct introduction of various functional groups onto the indole scaffold, avoiding the need for pre-functionalized starting materials. For this compound, the C3 position is expected to be highly susceptible to nucleophilic attack following the formation of the radical cation. Furthermore, direct C-H functionalization of the benzene ring of the indole or the phenyl ring of the styryl group could also be envisioned, depending on the reaction conditions and the nature of the nucleophile.

Iodoamination: The electrochemical iodoamination of indoles is a method for the simultaneous introduction of an iodine atom and an amino group across the C2-C3 double bond of the indole ring. This reaction is believed to proceed through an iodonium (B1229267) ion intermediate or via radical pathways. The presence of the N-methoxy and 2-styryl substituents would likely influence the regioselectivity and efficiency of such a transformation.

Radical-Radical Pathways in Electrochemical Transformations

In many electrochemical transformations of indoles, radical-radical coupling pathways play a significant role. The indole radical cation, formed at the anode, can couple with another radical species present in the reaction medium. This second radical can be generated from another starting material or from the supporting electrolyte.

For this compound, such pathways could lead to a variety of products. For example, the indole radical cation could dimerize or cross-couple with radicals generated from the solvent or other additives. The extended conjugation provided by the styryl group might also influence the stability and reactivity of the radical intermediates involved in these processes.

Other Selective Chemical Transformations

Beyond photochemical and electrochemical reactions, the unique structure of this compound allows for other selective chemical transformations. The styryl group, being an alkene, is susceptible to a range of addition and cycloaddition reactions.

Cycloaddition Reactions: The vinyl group at the C2 position can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes could lead to the formation of complex carbazole (B46965) derivatives. Similarly, [3+2] cycloadditions with 1,3-dipoles would provide access to novel heterocyclic systems fused to the indole core. The electronic nature of the styryl group, influenced by both the phenyl ring and the N-methoxyindole moiety, would dictate its reactivity in these transformations.

The table below summarizes some potential cycloaddition reactions for vinylindole systems.

| Reaction Type | Reactant | Potential Product |

| [4+2] Cycloaddition | Diene | Carbazole derivative |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrone, Azide) | Fused heterocyclic system |

| [2+2] Cycloaddition | Alkene (photochemical) | Cyclobutane derivative |

It is important to note that the specific outcomes of these reactions for this compound would require experimental verification. The interplay between the N-methoxy group and the 2-styryl substituent provides a rich platform for the exploration of novel chemical reactivity and the synthesis of complex molecular architectures.

Advanced Spectroscopic and Mechanistic Investigations

Spectroscopic Characterization of Excited States

The photophysical properties of 1-Methoxy-2-(2-phenylethenyl)-1H-indole, particularly its behavior upon excitation with light, are of significant interest. Techniques like time-resolved UV-Vis and fluorescence spectroscopy are instrumental in characterizing the transient species and understanding the de-excitation pathways.

Below is a representative table of UV-Vis absorption and fluorescence data for related 2-styrylindole (B1640270) compounds, which can serve as a reference for the expected properties of this compound.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| 2-Styrylindole | Cyclohexane | 325 | 365 | 3480 |

| 1-Methyl-2-styrylindole | Methanol | 330 | 380 | 4360 |

| 5-Methoxy-2-styrylindole | Dichloromethane | 340 | 400 | 4980 |

This table presents representative data for analogous compounds to illustrate the expected spectroscopic properties.

In Situ Spectroscopic Monitoring of Reaction Progress

The synthesis of this compound can be achieved through various synthetic routes, with the Knoevenagel condensation and Heck coupling being plausible methods. Monitoring these reactions in real-time using in situ spectroscopic techniques like NMR or IR spectroscopy provides valuable information about reaction kinetics, intermediates, and the formation of byproducts.

For instance, the Knoevenagel condensation of 1-methoxy-1H-indole-2-carbaldehyde with phenylacetic acid derivatives could be monitored by in-situ IR spectroscopy by observing the disappearance of the aldehyde C=O stretch and the appearance of the C=C stretch of the phenylethenyl group. Similarly, in-situ NMR spectroscopy can track the changes in the proton and carbon environments of the reactants as they are converted into the product. beilstein-journals.org This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize the yield and purity of the final product.

A hypothetical reaction progress monitoring data table for the synthesis of this compound via a Heck coupling reaction is presented below.

| Time (hours) | Reactant A (%) | Reactant B (%) | Product (%) |

| 0 | 100 | 100 | 0 |

| 1 | 75 | 78 | 22 |

| 2 | 52 | 55 | 45 |

| 4 | 20 | 23 | 77 |

| 6 | 5 | 7 | 93 |

| 8 | <1 | <1 | >99 |

This table represents a hypothetical reaction profile and is intended for illustrative purposes.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful tool for unraveling reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. acs.orgacs.org In the context of synthesizing this compound, deuterium (B1214612) labeling can provide definitive evidence for the proposed reaction pathway.

For example, if the synthesis proceeds via a Heck reaction between 1-methoxy-2-iodo-1H-indole and styrene (B11656), a kinetic isotope effect (KIE) study could be performed using deuterated styrene. acs.org By comparing the reaction rates of the deuterated and non-deuterated styrene, one can determine if the C-H bond cleavage at the vinyl position is involved in the rate-determining step of the reaction.

Furthermore, labeling one of the starting materials with a stable isotope like ¹³C or ¹⁵N and analyzing the product by NMR or mass spectrometry can confirm the connectivity of the final product and rule out alternative mechanistic possibilities. researchgate.net For instance, using ¹⁵N-labeled 1-methoxy-1H-indole would confirm that the nitrogen atom of the indole (B1671886) ring is retained in the final product structure. mdpi.com

Electron Spin Resonance (ESR/EPR) Spectroscopy for Radical Intermediates

While many organic reactions proceed through ionic intermediates, some can involve radical species. Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the direct detection and characterization of paramagnetic species, including free radicals. beilstein-journals.org

In the synthesis of indole derivatives, particularly through certain coupling reactions or under specific conditions (e.g., using certain initiators or high temperatures), the formation of radical intermediates is possible. researchgate.netacs.org For example, if the synthesis of this compound were to proceed through a pathway involving single-electron transfer (SET) steps, ESR spectroscopy could potentially detect the resulting radical cations or anions.

Computational and Theoretical Studies on 1 Methoxy 2 2 Phenylethenyl 1h Indole

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Electronic structure calculations are fundamental to modern chemistry, providing detailed information about the geometric and electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are routinely applied to indole (B1671886) derivatives to predict their behavior.

DFT has become particularly popular due to its favorable balance of computational cost and accuracy. Functionals such as B3LYP and ωB97X-D, paired with basis sets like 6-31G* or 6-311++G(d,p), are commonly used to optimize molecular geometries and calculate electronic properties of indole systems. nih.govresearchgate.net Ab initio methods, while often more computationally demanding, can provide benchmark results for molecular systems. The choice of method is critical, as different functionals can yield significantly different results, particularly for properties like the HOMO-LUMO gap. reddit.com

These calculations provide optimized molecular structures, including bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography. For the parent indole molecule, theoretical calculations show good agreement with experimental values. researchgate.net For substituted indoles, these methods can predict how substituents like the methoxy (B1213986) and phenylethenyl groups in the target molecule alter the geometry of the core indole ring. For instance, studies on other substituted indoles have shown that DFT calculations can accurately model the planarity of the indole ring and the dihedral angles between the ring and its substituents. mdpi.com

A key output of these calculations is the description of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally suggests a molecule is more polarizable, more reactive, and can be excited by lower energy light. nih.govresearchgate.net Computational studies on various indole derivatives show how different substituents modulate this gap. researchgate.net For 1-Methoxy-2-(2-phenylethenyl)-1H-indole, the electron-donating methoxy group and the extended π-conjugation from the phenylethenyl (styryl) group are expected to raise the HOMO energy and lower the LUMO energy, respectively, leading to a smaller energy gap compared to the parent indole.

| Method | Description | Common Application |

|---|---|---|

| B3LYP/6-31G(d) | A widely used hybrid functional with a Pople-style basis set. It offers a good balance of speed and accuracy for ground-state geometries and energies of organic molecules. | Geometry optimization, vibrational frequencies. researchgate.net |

| ωB97X-D/6-31++G(d,p) | A range-separated hybrid functional with Grimme's D2 dispersion correction. It is well-suited for systems with non-covalent interactions and for predicting thermochemistry and barrier heights. | Systems with dispersion forces, more accurate energy calculations. nih.gov |

| CAM-B3LYP/TZ2P | A long-range corrected hybrid functional. It often provides better estimates of excitation energies and properties of charge-transfer states compared to standard B3LYP. | Excited state calculations, charge-transfer systems. nih.gov |

| PBE0/et-pVQZ | A parameter-free hybrid functional with an even-tempered quadruple-zeta basis set. Used for calculating vertical ionization energies. | Valence electron spectra, ionization energies. nih.gov |

| Parameter | Indole (Calculated, B3LYP) | 3-cyano-1-(phenylsulfonyl)indole (Calculated, DFT) mdpi.com | Expected Trend for this compound |

|---|---|---|---|

| C2=C3 Bond Length (Å) | ~1.37 | 1.361 | The C2-C(phenylethenyl) bond would be a single bond, and conjugation would affect bond lengths throughout the styryl and indole systems. |

| N1-C2 Bond Length (Å) | ~1.38 | 1.396 | The N-O bond of the methoxy group would introduce new electronic effects, potentially altering this bond length slightly. |

| Indole Ring Planarity | Essentially planar | Essentially planar | Expected to remain largely planar. |

Excited State Calculations and Photophysical Modeling

The interaction of molecules with light is governed by their excited electronic states. For indole and its derivatives, photophysical modeling is crucial for understanding their fluorescence properties and photochemical reactivity. The parent indole chromophore is characterized by two low-lying excited singlet states, denoted La and Lb. thedelocalizedchemist.com The relative ordering and energy of these states are highly sensitive to substitution and the solvent environment, which dictates the molecule's absorption and emission behavior. acs.orgdtic.mil

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) and Equation-of-Motion Coupled-Cluster (EOM-CC) are used to calculate the energies and properties of these excited states. acs.org For a molecule like this compound, the extended conjugation of the styryl group is expected to cause a significant red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to indole, a phenomenon that can be accurately modeled. Studies on other substituted indoles confirm that computational methods can predict such spectral shifts. nih.gov

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. libretexts.org For photochemical processes, the PESs of the ground and relevant excited states are of primary interest. Computational chemistry allows for the mapping of these surfaces, identifying key features such as energy minima (corresponding to stable or metastable structures) and saddle points (corresponding to transition states). libretexts.orgresearchgate.net For this compound, exploring the S1 (first excited singlet state) PES would reveal the most likely relaxation pathways following photoexcitation, such as rotations around single bonds in the phenylethenyl linker, which can lead to non-radiative decay or fluorescence.

When two electronic potential energy surfaces intersect, they form a "conical intersection" (CI). These are points of degeneracy where the Born-Oppenheimer approximation breaks down, and they act as highly efficient funnels for rapid, non-radiative transitions from a higher electronic state to a lower one. acs.org The location and accessibility of CIs are critical for determining the photochemical fate of a molecule. For indole, CIs between the excited states (La, Lb, πσ*) and between the first excited state and the ground state (S1/S0) are known to play a major role in its photophysics, often leading to the quenching of fluorescence. Computational algorithms can locate the geometries of these CIs and calculate the nonadiabatic coupling matrix elements (NACMEs) that quantify the probability of transitioning between surfaces. nih.gov For this compound, a key photochemical pathway could involve isomerization around the ethenyl double bond, a process often facilitated by passage through a conical intersection.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed, providing insights into reaction feasibility and kinetics. ucsb.edu

A transition state (TS) represents the highest energy point along the lowest energy path connecting reactants and products. libretexts.org Locating the precise geometry and energy of a TS is a primary goal of computational reaction modeling. Algorithms exist to search for these first-order saddle points on the potential energy surface. Once found, the structure of the TS provides a snapshot of the bond-making and bond-breaking processes. Similarly, any local minima along the reaction coordinate correspond to reaction intermediates. Studies on enzymatic reactions and intramolecular cyclizations have demonstrated the power of these methods to distinguish between proposed mechanisms by comparing calculated activation barriers with experimental rates. researchgate.netucsb.edu

Radical reactions are of immense importance in organic synthesis and biology. Computational methods are well-suited to study these open-shell species. The reactivity of indoles often involves radical intermediates. For example, the indolyl radical can be formed by hydrogen or electron abstraction and can participate in various coupling and cyclization reactions. nih.govnih.gov Computational simulations can model the formation of such radicals and map out their subsequent reaction pathways. For instance, in the radical addition to the indole core, calculations can determine the regioselectivity (e.g., preference for the C3 position) by comparing the activation barriers for addition at different sites. acs.orgresearchgate.net For this compound, computational studies could explore radical-initiated polymerization or cyclization reactions involving the phenylethenyl group.

| Compound | Computational Method | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| Indole | B3LYP/6-311+G** | ~2.62 | researchgate.net |

| Tryptophan | DFT | 5.48 | researchgate.net |

| Serotonin (B10506) (5-hydroxy-tryptamine) | DFT | 5.17 | researchgate.net |

| Melatonin (N-acetyl-5-methoxytryptamine) | DFT | 5.52 | researchgate.net |

Emerging Applications of 1 Methoxy 2 2 Phenylethenyl 1h Indole in Advanced Materials and Chemical Technologies

Role in Organic Functional Materials

No research findings are currently available for the specific role of 1-Methoxy-2-(2-phenylethenyl)-1H-indole in organic functional materials.

Potential in Optoelectronic Applications

No data has been published detailing the potential of this compound in optoelectronic applications.

Applications in Catalysis and Sensing Platforms

There is no available scientific literature on the applications of this compound in the fields of catalysis or chemical sensing.

Due to the lack of specific data for the requested compound, no data tables or detailed research findings can be provided.

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-alkoxyindoles has traditionally faced challenges such as the use of harsh reagents and multi-step procedures. google.com Future research should prioritize the development of more efficient, sustainable, and economically viable synthetic routes to 1-Methoxy-2-(2-phenylethenyl)-1H-indole and its derivatives.

One promising direction is the advancement of one-pot syntheses. Building upon existing one-pot methods for multisubstituted 1-alkoxyindoles, which proceed through the in-situ generation and subsequent alkylation of 1-hydroxyindole (B3061041) intermediates, new strategies could be devised. acs.orgmdpi.comresearchgate.netresearchgate.net These methods could be adapted to incorporate the styrenyl moiety, potentially through a tandem reaction involving a Wittig-type olefination or a palladium-catalyzed cross-coupling reaction. acs.org The development of such a one-pot process would significantly improve efficiency by reducing the number of isolation and purification steps.

Furthermore, the principles of green chemistry should be a central focus. rsc.orgnih.gov This includes the use of environmentally benign solvents, ideally aqueous media, and the development of catalytic systems that minimize waste and energy consumption. nih.gov Photoredox catalysis, for instance, has emerged as a powerful tool for indole (B1671886) functionalization under mild conditions and could be explored for the synthesis of the target compound. nih.govresearchgate.net The use of visible light and a suitable photocatalyst could enable the direct C-H functionalization of a 1-methoxyindole (B1630564) precursor with a styrene (B11656) derivative, or vice-versa. nih.govrsc.org

| Synthetic Strategy | Key Features | Potential Advantages | References |

| Tandem One-Pot Synthesis | In-situ generation of intermediates, multiple bond formations in a single operation. | Increased efficiency, reduced waste, time and cost savings. | acs.orgmdpi.com |

| Aqueous Micellar Catalysis | Use of water as a solvent, formation of micelles to facilitate reactions. | Environmentally friendly, potential for catalyst recycling, improved safety. | nih.gov |

| Photoredox Catalysis | Visible light as an energy source, use of photocatalysts. | Mild reaction conditions, high functional group tolerance, novel reactivity. | nih.govresearchgate.netrsc.org |

| Chemoenzymatic Synthesis | Use of enzymes for specific transformations. | High selectivity (regio-, stereo-), mild conditions, sustainable. | google.com |

Exploration of Undiscovered Reactivity Modes

The electronic properties of this compound, influenced by the electron-donating 1-methoxy group and the conjugated 2-styrenyl system, suggest that it may exhibit novel reactivity patterns. The N-methoxy group can alter the nucleophilicity of the indole ring and may also participate in or direct reactions in unexpected ways. nih.govresearchgate.net

A key area for exploration is the umpolung, or reversal of polarity, at the C2 position. While indoles are typically nucleophilic at C3, strategies to induce electrophilic character at C2 would open up new avenues for functionalization. nih.gov The interplay between the 1-methoxy and 2-styrenyl groups could be exploited to facilitate such umpolung reactivity, allowing for the introduction of nucleophiles at the C2 position, a transformation that is challenging to achieve through conventional methods.

The styrenyl moiety itself is a versatile functional group that can participate in a variety of transformations. Future research could investigate cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, involving the exocyclic double bond. acs.org The electronic nature of the N-methoxyindole core could influence the stereoselectivity and regioselectivity of these reactions, leading to the formation of complex polycyclic structures. Additionally, the potential for photochemical or electrochemical activation of the molecule could lead to novel cyclization or rearrangement pathways. researchgate.net

| Reactivity Mode | Description | Potential Outcomes | References |

| C2-Umpolung | Reversal of the normal nucleophilic character of the indole C2 position. | Introduction of nucleophiles at C2, formation of novel C-C and C-heteroatom bonds. | nih.gov |

| Cycloaddition Reactions | [4+2], [2+2], or other cycloadditions involving the styrenyl double bond. | Synthesis of complex, fused polycyclic indole derivatives. | acs.org |

| Photochemical Transformations | Reactions initiated by the absorption of light. | Novel cyclizations, isomerizations, or functionalizations. | researchgate.net |

| Electrochemical Activation | Reactions driven by electron transfer at an electrode surface. | Controlled oxidation or reduction leading to unique reactive intermediates. | acs.org |

Advanced Characterization Techniques for Elusive Intermediates

Many organic reactions proceed through short-lived, low-concentration intermediates that are difficult to detect and characterize using conventional methods. Understanding the nature of these transient species is crucial for reaction optimization and mechanism elucidation. Future studies on the reactivity of this compound should employ advanced spectroscopic techniques to identify and characterize any elusive intermediates.

In-situ NMR spectroscopy is a powerful tool for monitoring reactions in real-time, providing structural information on intermediates as they are formed. wiley.com For reactions involving the title compound, in-situ NMR could be used to detect transient species such as radical cations, dearomatized intermediates, or the products of initial catalyst-substrate interactions. This would provide direct evidence for proposed reaction mechanisms.

Transient absorption spectroscopy, which operates on very short timescales (femtoseconds to milliseconds), is another valuable technique for studying highly reactive intermediates. This method is particularly well-suited for investigating photochemical and electrochemical reactions, where radical ions and excited states are often generated. By probing the absorption of these species, their kinetics and reaction pathways can be determined.

| Technique | Information Gained | Application to Target Compound | References |

| In-situ NMR Spectroscopy | Real-time structural information on reaction components. | Identification of intermediates in thermal or catalytic reactions. | wiley.com |

| Transient Absorption Spectroscopy | Detection and kinetic analysis of short-lived species (e.g., radicals, excited states). | Mechanistic studies of photochemical and electrochemical reactions. | rsc.org |

| Cryogenic Matrix Isolation | Trapping and spectroscopic characterization of highly reactive species at low temperatures. | Detailed structural analysis of unstable intermediates. | rsc.org |

| Mass Spectrometry with Soft Ionization | Detection of reaction intermediates and catalyst-substrate adducts. | Elucidation of reaction pathways and catalyst speciation. | nih.gov |

Expansion of Theoretical Models for Predictive Chemical Design

Computational chemistry and machine learning are becoming increasingly indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new reactions and molecules. mit.edunsf.gov For a relatively unexplored compound like this compound, theoretical models can provide valuable insights and guide experimental work.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule, as well as its reactivity towards various reagents. These calculations can help to rationalize observed reactivity and to predict the feasibility of new transformations. For example, DFT could be used to model the transition states of proposed reaction pathways, providing a theoretical basis for understanding reaction mechanisms and selectivity.

Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models offer a powerful approach to predict the biological or material properties of novel compounds. nih.govnih.govfrancis-press.com By training models on datasets of known indole derivatives, it may be possible to predict the potential activities of this compound and its analogues. nih.govnih.gov This predictive capability can accelerate the discovery of new drug candidates or functional materials by prioritizing the synthesis of the most promising compounds. nih.gov

| Theoretical Approach | Objective | Potential Impact | References |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. | Rationalization of reactivity, prediction of reaction outcomes, mechanistic elucidation. | francis-press.com |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its interactions with other species. | Understanding conformational preferences and solvent effects. | mit.edu |

| Machine Learning (ML) / QSAR | Prediction of biological activity or material properties based on molecular structure. | Accelerated discovery of new drug candidates and functional materials. | nih.govnih.govfrancis-press.comnih.gov |

| Reaction Prediction Algorithms | Use of AI to predict the products of unknown reactions. | Discovery of novel synthetic routes and reactivity patterns. | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.